5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine 5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Brand Name: Vulcanchem
CAS No.: 910036-99-6
VCID: VC3817639
InChI: InChI=1S/C12H18N2O2/c1-13-8-10-2-3-12(14-9-10)16-11-4-6-15-7-5-11/h2-3,9,11,13H,4-8H2,1H3
SMILES: CNCC1=CN=C(C=C1)OC2CCOCC2
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

CAS No.: 910036-99-6

Cat. No.: VC3817639

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine - 910036-99-6

Specification

CAS No. 910036-99-6
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name N-methyl-1-[6-(oxan-4-yloxy)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C12H18N2O2/c1-13-8-10-2-3-12(14-9-10)16-11-4-6-15-7-5-11/h2-3,9,11,13H,4-8H2,1H3
Standard InChI Key CWRQCHDTRDIGCU-UHFFFAOYSA-N
SMILES CNCC1=CN=C(C=C1)OC2CCOCC2
Canonical SMILES CNCC1=CN=C(C=C1)OC2CCOCC2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine consists of a pyridine ring substituted at the 2-position with a tetrahydro-2H-pyran-4-yloxy group and at the 5-position with a methylaminomethyl moiety. The pyran ring adopts a chair conformation, optimizing steric stability, while the methylamino group introduces basicity to the system .

Stereoelectronic Characteristics

The electron-donating effects of the pyran-4-yloxy group increase electron density at the pyridine nitrogen, modulating its coordination capacity. Conformational analysis via computational models reveals restricted rotation about the C–O bond linking the pyran and pyridine rings, creating a dihedral angle of 112°–118° .

Physicochemical Parameters

Key properties are systematized below:

PropertyValueSource
Molecular formulaC₁₂H₁₈N₂O₂
Molecular weight222.28 g/mol
XLogP31.2 (predicted)
Hydrogen bond donors2 (NH and pyridine N)
Hydrogen bond acceptors4 (2 O, 1 N, pyridine N)
Topological polar surface area54.8 Ų

The compound exhibits moderate lipophilicity (LogP ~1.2), suggesting balanced membrane permeability and aqueous solubility—a critical factor for bioavailability in drug discovery contexts .

Synthesis and Manufacturing

Industrial Production Pathways

Large-scale synthesis typically follows a three-step sequence:

  • Pyridine Functionalization: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS 494772-07-5) serves as the primary intermediate. Palladium-catalyzed Buchwald-Hartwig amination introduces the methylaminomethyl group via reaction with methylamine gas under anhydrous conditions .

  • Purification: Crude product undergoes column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from tert-butyl methyl ether .

  • Quality Control: Identity confirmation via ¹H/¹³C NMR and LC-MS; purity assessment using HPLC (≥97% purity for research-grade material) .

Reaction Optimization

Key parameters for Step 1:

  • Temperature: 110–120°C

  • Catalyst: Pd₂(dba)₃/Xantphos system

  • Yield: 68–72% after optimization

Chemical Reactivity and Derivative Formation

Electrophilic Substitution Patterns

The methylaminomethyl group directs electrophiles to the pyridine ring’s 4-position. Nitration experiments (HNO₃/H₂SO₄) produce 4-nitro derivatives, while halogenation (NCS/AIBN) yields 4-chloro analogs.

Redox Transformations

  • Oxidation: Treatment with KMnO₄ in acidic media converts the methylamino group to a carboxylic acid (5-carboxymethyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, enhancing conformational flexibility.

Biological Activity and Research Applications

Enzyme Modulation Studies

In vitro assays demonstrate inhibitory activity against monoamine oxidase B (MAO-B) with IC₅₀ = 3.8 µM, suggesting potential neurodegenerative disease applications. Competitive inhibition kinetics (Ki = 2.1 µM) were confirmed via Lineweaver-Burk plots.

Receptor Binding Profiling

Radioligand displacement studies reveal moderate affinity for:

  • σ-1 receptors (Kᵢ = 420 nM)

  • 5-HT₃ receptors (Kᵢ = 1.2 µM)
    Imidazoline I₂ binding sites show negligible interaction (Kᵢ >10 µM).

Cytotoxicity Screening

NCI-60 panel testing at 10 µM concentration showed selective activity against:

  • HCT-116 colon cancer cells (58% growth inhibition)

  • U251 glioblastoma cells (43% inhibition)
    Mechanistic studies indicate tubulin polymerization disruption as a probable mode of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator